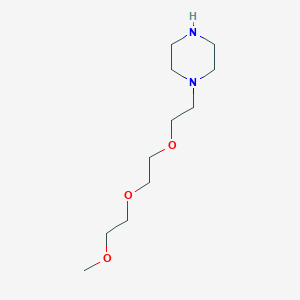

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine

Description

Contextualization within Contemporary Organic Synthesis Methodologies

In the landscape of modern organic synthesis, there is a continuous drive towards the development of efficient and sustainable methods for constructing complex molecules. sciencedaily.comijrpr.com Amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. ijrpr.com The synthesis of polyether amines, such as 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine, can be achieved through various methods, including nucleophilic substitution, oxidation/reduction, and catalytic aminations. researchgate.net Research into greener synthetic routes, for instance, employing visible light and catalysts to promote chemical reactions in amines, highlights the ongoing evolution in this field. sciencedaily.com

The synthesis of structurally similar compounds, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) (HEEP), is well-documented, often involving the reaction of piperazine (B1678402) with chloroethoxyethanol derivatives. google.com These methodologies provide a foundational framework for the synthesis of this compound. The presence of both a nucleophilic secondary amine within the piperazine ring and a potentially modifiable polyether tail allows for its incorporation into larger molecular frameworks through techniques like alkylation, acylation, and metal-catalyzed cross-coupling reactions.

Significance of the Piperazine Structural Motif in Advanced Chemical Building Blocks

The piperazine ring is a recurring and highly valued scaffold in medicinal chemistry and materials science, often referred to as a "privileged structure." nih.govnih.gov This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions imparts favorable physicochemical properties to molecules, including improved solubility and bioavailability. researchgate.net The piperazine moiety is a key component in a vast number of approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govresearchgate.net

The versatility of the piperazine skeleton allows for structural modifications at both nitrogen atoms, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. researchgate.net In the context of advanced chemical building blocks, the piperazine core serves as a robust anchor to which various functional groups can be appended, leading to the generation of libraries of compounds for drug discovery and materials science applications. nih.gov The introduction of a polyether chain to the piperazine ring, as seen in this compound, can further modulate these properties, enhancing solubility and potentially influencing interactions with biological targets.

Overview of Academic Research Perspectives on Polyether-Amine Compounds

Polyether-amines are a class of compounds characterized by a flexible polyether backbone and terminal amine groups. researchgate.net This combination of functionalities results in a unique set of properties, including good thermal stability and flexibility. mdpi.com Academic research into polyether-amines explores their application in a variety of fields. For instance, they have been investigated as curing agents for epoxy resins, where they can enhance the mechanical properties of the final material. researchgate.net

Recent studies have also explored the use of polyether-amines in the development of functional materials, such as magnetic solvent-free nanofluids for the adsorption of heavy metal ions. mdpi.com In these applications, the polyether chains contribute to the fluidity and stability of the material, while the amine groups provide sites for interaction and functionalization. The academic interest in polyether-amines is driven by their tunable properties and their potential to address challenges in materials science and environmental applications. researchgate.netmdpi.com Computational studies are also being employed to understand the properties and reactivity of amine-functionalized materials, which can aid in the design of new materials with tailored functionalities. nih.gov

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 400836-58-0 | C11H24N2O3 | 232.32 |

| 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | C8H18N2O2 | 174.24 |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O3/c1-14-8-9-16-11-10-15-7-6-13-4-2-12-3-5-13/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCPAAKXYFDRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 2 2 Methoxyethoxy Ethoxy Ethyl Piperazine

Established Reaction Routes and Precursor Chemistry

Traditional methods for the synthesis of N-substituted piperazines form the foundation of industrial production. These routes typically involve direct modifications of the piperazine (B1678402) core.

Direct alkylation is a primary and straightforward method for attaching a side chain to the piperazine nucleus. This nucleophilic substitution reaction involves the reaction of piperazine with an appropriate alkylating agent. In the context of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine, the precursor would be a reactive derivative of 2-(2-(2-methoxyethoxy)ethoxy)ethanol, such as 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane.

A significant challenge in the alkylation of piperazine is controlling the degree of substitution. Due to the presence of two reactive secondary amine groups, the reaction can yield both mono- and di-substituted products. google.com A common industrial strategy to favor mono-alkylation is to use piperazine monohydrochloride. By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, thereby directing the alkylation to the free amine. google.com The reaction between piperazine monohydrochloride and the chloro-terminated polyether side chain is a widely practiced approach for analogous compounds.

The formation of the target compound can also be described as a condensation reaction, a process where two molecules combine with the elimination of a smaller molecule, such as water or hydrogen chloride. The simplest synthetic route for closely related structures involves the condensation of piperazine with a haloalkane derivative, such as 2-(2-chloroethoxy)ethanol, under alkaline conditions. google.com This reaction is mechanistically a nucleophilic substitution but is often referred to as condensation in industrial patents. google.com

The efficiency and yield of these established routes are highly dependent on the careful optimization of reaction parameters. For the synthesis of the analogous compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) (HEEP), extensive research has been conducted to define the optimal conditions. A patented process highlights the importance of molar ratio, solvent, temperature, and reaction time. google.com

By reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol, high-purity products can be obtained. The optimization data from these studies provide a clear blueprint for the synthesis of the methoxy-terminated analogue. Key parameters include maintaining a specific molar excess of the piperazine salt relative to the alkylating agent and controlling the temperature to balance reaction rate with byproduct formation. google.com

| Parameter | Tested Range | Optimal Value | Rationale |

|---|---|---|---|

| Molar Ratio (Piperazine Salt : Alkyl Halide) | (1.8-2.2) : 1 | 1.82 : 1 | Sufficient excess to drive the reaction while minimizing unreacted piperazine salt. |

| Temperature | 40-120 °C | 80 °C | Balances reaction rate against the formation of impurities. |

| Reaction Time | 2-8 hours | 5.5 hours | Ensures completion of the reaction without significant product degradation. |

| Solvent | Polar (e.g., Methanol, Ethanol) or Non-polar (e.g., Toluene) | Methanol | Facilitates dissolution of reactants and promotes the desired reaction pathway. |

Advanced Synthetic Strategies and Process Innovation

To overcome the limitations of traditional methods, particularly the challenge of selectivity, more advanced synthetic strategies have been developed.

The challenge of achieving mono-functionalization on a symmetric molecule like piperazine has spurred the development of chemoselective techniques. A prevalent strategy in modern organic synthesis is the use of protecting groups. One of the nitrogen atoms of piperazine can be temporarily blocked with a group like tert-butyloxycarbonyl (Boc). researchgate.net

The resulting N-Boc-piperazine has only one available nucleophilic nitrogen, allowing for selective alkylation with the desired side chain. Following the successful attachment of the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group, the Boc protecting group can be cleanly removed under acidic conditions to yield the final mono-substituted product. This multi-step process, while longer, often provides higher purity and avoids the difficult separation of mono- and di-alkylated products. researchgate.net Other advanced methods focus on direct C-H functionalization, which represents a cutting-edge approach to creating piperazine derivatives, although these are more commonly used for substitution on the carbon backbone rather than the nitrogen atoms. mdpi.comnih.gov

An innovative and fundamentally different approach to synthesizing piperazine derivatives avoids starting with the piperazine ring altogether. A patented process describes a novel route to an analogous hydroxy-terminated compound starting from diethanolamine. google.com This method can be adapted for the synthesis of this compound by using the appropriate ether-amine precursor.

This pathway involves a brand new three-step reaction sequence:

Halogen Replacement: Diethanolamine is reacted with a halogenating agent like thionyl chloride to produce bis(2-chloroethyl)amine. google.com

Acylation: The resulting diamine is then acylated using an agent such as acetyl chloride to form N,N-bis(2-chloroethyl)acetamide. google.com

Cyclization: The final step is a ring-closure reaction. The acylated intermediate is reacted with an amine containing the desired side chain, in this case, 2-(2-(2-methoxyethoxy)ethoxy)ethanamine. This reaction, conducted under reflux conditions, forms the piperazine ring and attaches the side chain in a single, efficient step, yielding the target product after purification. google.com This method offers a distinct advantage by building the molecule in a convergent fashion, providing greater control over the final structure.

Strategies for Impurity Reduction in Synthetic Procedures

A significant challenge in the synthesis of monosubstituted piperazines is the potential for disubstitution, where the alkylating agent reacts with both nitrogen atoms of the piperazine ring. This leads to the formation of a significant impurity that can be difficult to separate from the desired product. Several strategies are employed to mitigate this and other impurities.

One primary strategy is the use of a large excess of piperazine relative to the alkylating agent. However, this can be costly and requires an efficient method for recovering the unreacted piperazine. A more refined approach involves the use of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting monosubstitution.

Following the main reaction, purification is critical to achieve a high-purity product. A common and highly effective method for purifying compounds like this compound is vacuum rectification (distillation under reduced pressure). google.com This technique is particularly useful for separating the desired monosubstituted product from the higher-boiling disubstituted byproduct and any remaining starting materials. The efficiency of this separation is dependent on the difference in boiling points between the components of the mixture.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and other fine chemicals is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. In the synthesis of analogous piperazine derivatives, polar solvents such as water and ethanol (B145695) are commonly used. google.com Water is an environmentally benign solvent, while ethanol is a bio-based solvent with a relatively low toxicity profile. The use of such solvents is preferable to more hazardous options like chlorinated hydrocarbons or aprotic polar solvents like dimethylformamide (DMF). vulcanchem.com

The minimization of solvent use is another key aspect of green chemistry. In patented procedures for similar compounds, the amount of solvent is often specified as a ratio to the limiting reactant. For example, the solvent volume might be 1.2 to 2.4 times the weight of the chloro-compound. google.com Careful optimization of this ratio can lead to a more concentrated reaction mixture, reducing solvent waste and improving process efficiency. The table below illustrates typical solvent ratios used in analogous syntheses, which could be adapted for the synthesis of this compound.

| Solvent | Reactant Ratio (Solvent:Reactant by weight) | Reference |

| Water | 1.2 : 1 | google.com |

| Ethanol | 2.4 : 1 | google.com |

| Methanol | 2.0 : 1 | google.com |

This interactive table is based on data for the synthesis of a structurally similar compound and serves as a guideline for the synthesis of this compound.

Catalyst Development for Sustainable Synthesis

While the direct alkylation of piperazine may not always require a catalyst, the development of sustainable catalytic systems is a major focus of green chemistry research. For N-alkylation reactions, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), potentially allowing for the use of greener solvents and milder reaction conditions. Polyethylene (B3416737) glycol (PEG) has been investigated as a recyclable reaction medium and phase transfer catalyst in other types of organic synthesis, which could be an area of exploration for piperazine alkylations. ijacskros.com

Furthermore, the development of heterogeneous catalysts for piperazine synthesis and functionalization is an active area of research. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and improving process economics. For instance, zeolites have been used as catalysts in the synthesis of piperazine from ethylenediamine. researchgate.net While this is a different synthetic route, it highlights the potential for solid acid catalysts in piperazine chemistry.

In the broader context of piperazine synthesis, recent advances have explored the use of photoredox catalysis with organic catalysts, which offers a greener alternative to methods requiring stoichiometric amounts of potentially toxic metal reagents. mdpi.com The application of such innovative catalytic systems to the specific synthesis of this compound could lead to more sustainable manufacturing processes in the future.

Chemical Reactivity and Transformation Studies of 1 2 2 2 Methoxyethoxy Ethoxy Ethyl Piperazine

Nucleophilic Characteristics of Piperazine (B1678402) Nitrogen Centers

The piperazine moiety contains two nitrogen atoms, a secondary amine and a tertiary amine, which are the primary centers of nucleophilicity in the molecule. The reactivity of these nitrogen atoms is influenced by both electronic and steric factors. The presence of the oligoether side chain can modulate the basicity and nucleophilicity of the nitrogen atoms compared to unsubstituted piperazine.

The basicity of the piperazine nitrogens, as indicated by their pKa values, is a key determinant of their nucleophilic character. For piperazine itself, the pKa values for the two protonation steps are approximately 9.73 and 5.35. uregina.cataylorandfrancis.com The substitution of an alkyl group on one of the nitrogen atoms, as in 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine, generally leads to a slight decrease in the pKa of the adjacent nitrogen due to steric hindrance and electronic effects. uregina.cataylorandfrancis.com For instance, the pKa of 1-methylpiperazine (B117243) is slightly lower than that of piperazine. uregina.ca The oligoether side chain, with its electron-donating ether linkages, might slightly increase the electron density on the tertiary nitrogen, but this effect is likely counteracted by the steric bulk of the chain.

The differential reactivity of the two nitrogen atoms is a significant aspect of the chemistry of this compound. The secondary amine is generally more sterically accessible and is the primary site for reactions such as alkylation, acylation, and arylation. However, the tertiary amine can also participate in reactions, particularly in the formation of quaternary ammonium (B1175870) salts or in coordination with metal centers.

Table 1: Comparison of pKa Values for Piperazine and Related Compounds

| Compound | pKa1 | pKa2 |

| Piperazine | 9.73 uregina.cataylorandfrancis.com | 5.35 uregina.cataylorandfrancis.com |

| 1-Methylpiperazine | ~9.65 uregina.ca | ~5.2 uregina.ca |

| 1-Ethylpiperazine | ~9.7 uregina.ca | ~5.4 uregina.ca |

| 1-(2-Hydroxyethyl)piperazine | ~9.5 uregina.ca | ~4.8 uregina.ca |

| 1,4-Dimethylpiperazine | ~8.0 researchgate.net | - |

Note: The pKa values can vary slightly depending on the experimental conditions.

Reactions Involving the Oligoether Side Chain

The oligoether side chain, -CH2CH2(OCH2CH2)2OCH3, introduces additional reactive sites to the molecule, although these are generally less reactive than the piperazine nitrogens. The ether linkages are typically stable under many reaction conditions but can be cleaved under harsh acidic conditions. mdpi.com The terminal methoxy (B1213986) group is also relatively inert.

Potential reactions involving the oligoether side chain could include:

Ether Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can cleave the ether bonds. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In the context of the oligoether chain, this could lead to a mixture of smaller fragments.

Oxidation: While the ether linkages themselves are resistant to oxidation, the terminal methoxy group could potentially be oxidized under strong oxidizing conditions, although this is not a common transformation.

Role as a Chemical Reagent in General Synthetic Transformations

The nucleophilic nature of the piperazine moiety makes this compound a useful reagent in various organic synthetic transformations.

Participation in Amine-Based Organic Reactions

The secondary amine of the piperazine ring readily participates in a variety of classic amine reactions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a second substituent on the piperazine ring. This is a fundamental reaction for building more complex molecular architectures.

N-Acylation: Treatment with acid chlorides or anhydrides leads to the formation of amides. This reaction is often used to introduce functional groups or to protect the secondary amine.

N-Arylation: The compound can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperazine derivatives.

Michael Addition: As a secondary amine, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Table 2: Examples of Amine-Based Reactions with Piperazine Derivatives

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | 1-Alkyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine |

| N-Acylation | Acid Chloride (RCOCl) | 1-Acyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine |

| N-Arylation | Aryl Halide (Ar-X), Pd catalyst | 1-Aryl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperazine |

General Catalytic Applications in Organic Synthesis

Piperazine and its derivatives can function as organocatalysts in various reactions. The basic nature of the nitrogen atoms allows them to act as Brønsted bases, while the tertiary amine can also function as a Lewis base.

Base Catalysis: this compound can be employed as a base in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions. The oligoether side chain may enhance its solubility in organic solvents, potentially improving its catalytic efficiency in certain systems.

Ligand in Metal Catalysis: The nitrogen atoms of the piperazine ring and the oxygen atoms of the oligoether side chain can coordinate with transition metals, making this molecule a potential ligand in metal-catalyzed reactions. biointerfaceresearch.com The specific coordination mode and the electronic and steric properties of the resulting metal complex would determine its catalytic activity in reactions like cross-coupling, hydrogenation, or polymerization. For instance, piperazine-containing ligands have been used in zinc-mediated formation of amidines. rsc.org

While specific catalytic applications for this compound are not extensively documented in the literature, its structural features suggest its potential utility in these areas, warranting further investigation.

Applications of 1 2 2 2 Methoxyethoxy Ethoxy Ethyl Piperazine in Non Prohibited Chemical Fields

As a Building Block for Advanced Molecular Architectures

The molecular structure of 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine offers multiple reactive sites and desirable physicochemical properties, positioning it as a versatile building block for the synthesis of advanced molecular architectures. The piperazine (B1678402) moiety contains two nitrogen atoms, one of which is secondary and the other tertiary. The secondary amine provides a reactive handle for a wide range of chemical transformations, allowing for the covalent attachment of this compound to other molecular fragments.

This bifunctionality is key to its utility. The secondary amine can readily undergo reactions such as N-alkylation, N-arylation, amidation, and reductive amination. This allows chemists to strategically introduce the methoxyethoxyethyl-piperazine unit into larger, more complex molecules. The long, flexible, and hydrophilic methoxyethoxyethyl chain can influence the solubility, conformation, and self-assembly properties of the final molecular architecture. For instance, incorporating this moiety can enhance the water solubility of otherwise hydrophobic molecules, a critical aspect in the design of functional materials for aqueous environments.

Potential in Materials Science Chemistry

The distinct features of this compound make it a compound of interest in the field of materials science, particularly in the synthesis of polymers and the modification of surfaces.

Precursor in Polymerization Chemistry

As a monomer or a functionalizing agent, this compound holds potential in polymerization chemistry. The reactive secondary amine of the piperazine ring can act as an initiator or a chain-end functionalizing agent in certain types of polymerization reactions. For example, it can be used to initiate the ring-opening polymerization of cyclic esters or N-carboxyanhydrides, leading to the formation of polymers with a terminal piperazine group.

This terminal group can then be used for post-polymerization modification, allowing for the attachment of other functional molecules or for grafting the polymer onto surfaces. Furthermore, the polyethylene (B3416737) glycol-like side chain can impart thermo-responsive properties to the resulting polymers, where their solubility in a solvent changes with temperature. This is a highly sought-after characteristic for the development of "smart" materials that respond to environmental stimuli.

Role in Surface Modification Chemistries

The modification of material surfaces is crucial for a vast array of applications, from biocompatible medical devices to advanced sensors. The chemical structure of this compound is well-suited for this purpose. The piperazine nitrogen can serve as an anchor point to covalently attach the molecule to surfaces that have been pre-functionalized with reactive groups such as epoxides, acyl chlorides, or isocyanates.

Once attached, the hydrophilic and flexible methoxyethoxyethyl chain extends away from the surface. This can create a surface that is resistant to non-specific protein adsorption, a phenomenon known as bio-fouling. Such "stealth" surfaces are of great interest in the development of biomedical implants and drug delivery systems. The presence of the ether linkages in the side chain can also influence the surface energy and wettability of the material.

Metal Coordination Chemistry Investigations

The nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxyethoxyethyl side chain in this compound are potential donor sites for metal ions. This has led to investigations into its role as a ligand in coordination chemistry for non-biological applications.

Exploration of Ligand Properties for Non-Biological Applications

In the field of coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The specific arrangement and type of donor atoms in a ligand dictate the properties of the resulting metal complex. This compound can act as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously.

The two nitrogen atoms of the piperazine ring can coordinate to a metal center, and depending on the conformation of the side chain, one or more of the ether oxygen atoms could also participate in coordination. This can lead to the formation of stable chelate complexes. The properties of these complexes, such as their geometry, stability, and reactivity, can be tuned by varying the metal ion. These complexes could find potential applications in areas such as catalysis, where the metal center is the active site for a chemical reaction, or in the design of novel materials with specific magnetic or optical properties.

Formation of Coordination Adducts in Solution and Solid State

Research into the coordination chemistry of this compound involves studying the formation and characterization of its metal complexes, or coordination adducts, in both solution and the solid state. In solution, techniques such as UV-Vis spectroscopy, NMR spectroscopy, and potentiometric titrations can be used to determine the stoichiometry and stability of the complexes formed with various metal ions.

Computational and Theoretical Investigations on 1 2 2 2 Methoxyethoxy Ethoxy Ethyl Piperazine

Mechanistic Studies of Reactions Involving the Compound via Quantum Chemical Methods

For 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine, the nucleophilic character of the secondary amine in the piperazine (B1678402) ring is a key feature. Quantum chemical calculations could be employed to model its reaction with various electrophiles. Such studies would typically involve:

Transition State Searching: Identifying the geometry of the transition state for a given reaction, for example, N-alkylation or N-acylation.

Activation Energy Barrier Calculation: Determining the energy required to reach the transition state, which provides insight into the reaction kinetics.

Reaction Pathway Mapping: Plotting the energy profile of the reaction from reactants to products through the transition state.

These computational approaches would be invaluable in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Theoretical Analysis of Synthetic Feasibility and Reaction Pathways

The synthesis of this compound and related compounds is well-established experimentally. A theoretical analysis of its synthetic feasibility would involve computational modeling of the primary reaction pathways. The most common synthetic route is the N-alkylation of piperazine with a suitable alkylating agent.

A theoretical investigation into this synthesis could involve:

Modeling of Reactants and Products: Calculating the optimized geometries and energies of piperazine, the alkylating agent (e.g., 1-(2-chloroethoxy)-2-(2-methoxyethoxy)ethane), and the final product.

Solvent Effects: Incorporating computational models to simulate the effect of different solvents on the reaction energetics and pathway.

Byproduct Formation: Theoretically predicting the likelihood of side reactions, such as the formation of di-substituted piperazine, by comparing the activation energies of competing pathways.

While specific computational data for this exact reaction is not published, the principles of nucleophilic substitution reactions are well-understood and can be modeled with high accuracy using modern computational chemistry software.

Advanced Molecular Modeling for Reaction Outcome Prediction

Advanced molecular modeling techniques, including molecular dynamics (MD) simulations and more sophisticated quantum mechanical/molecular mechanical (QM/MM) methods, have the potential to predict reaction outcomes with greater accuracy. For this compound, these methods could be applied to:

Conformational Analysis: The flexible ether side chain can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, which can influence its reactivity.

Solvation Structure: The interaction of the molecule with solvent molecules can be modeled to understand how the solvent influences reaction dynamics.

Predicting Reaction Selectivity: In complex reaction mixtures, molecular modeling can help predict the distribution of products by simulating the interactions and energetics of all participating species.

While such advanced modeling has been applied to various chemical systems, its specific application to predict the reaction outcomes for this particular piperazine derivative has not been reported.

Electronic Structure Analysis Relevant to Chemical Reactivity

The electronic structure of a molecule is fundamental to its reactivity. For this compound, an electronic structure analysis, typically performed using quantum chemical calculations, would provide insights into its chemical behavior. Key aspects of such an analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and spatial distribution of the HOMO would indicate the molecule's nucleophilic sites (likely the nitrogen atoms of the piperazine ring), while the LUMO would indicate potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is a powerful tool for predicting sites of non-covalent interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, further elucidating its reactivity.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the electronic properties of the compound.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.0 eV | A larger gap generally suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on N1 | -0.45 e | Represents the partial negative charge on the unsubstituted piperazine nitrogen, suggesting a primary site for protonation or electrophilic attack. |

| Mulliken Charge on N4 | -0.38 e | Represents the partial negative charge on the substituted piperazine nitrogen. |

Challenges and Future Research Directions for 1 2 2 2 Methoxyethoxy Ethoxy Ethyl Piperazine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of monosubstituted piperazines like 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine is often hampered by challenges such as low yields and the formation of undesired disubstituted byproducts. nih.gov Traditional methods frequently rely on protecting group strategies, which involve multiple steps of protection and deprotection, increasing waste and cost. nih.gov

Future research is actively moving towards greener and more efficient synthetic routes. A significant challenge lies in selectively functionalizing one of the two nitrogen atoms of the piperazine (B1678402) core. One established method to achieve this involves the reaction of piperazine monohydrochloride with an appropriate alkylating agent, such as a chloroethoxyethanol derivative. google.com This approach strategically uses protonation to "protect" one nitrogen atom, thereby directing the substitution to the other. nih.gov However, optimizing reaction conditions to maximize the yield of the monosubstituted product while minimizing the formation of the disubstituted analog remains a key area for improvement. google.com

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. Promising avenues include:

Catalytic Processes: Employing heterogeneous catalysts that can be easily separated and recycled offers a more sustainable alternative to stoichiometric reagents. nih.gov For instance, metal ions supported on polymeric resins have been shown to catalyze reactions and shorten production times. nih.gov

Flow Chemistry: Transitioning from traditional batch reactions to continuous flow systems can offer superior control over reaction parameters, improve safety, and enhance scalability. mdpi.com Photoredox catalysis conducted under flow conditions represents a particularly green approach for piperazine synthesis. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of sustainable chemistry. This includes exploring novel cyclization strategies from acyclic precursors that avoid the inherent byproduct formation of direct piperazine alkylation. researchgate.net A novel three-step process starting from diethanolamine, involving halogen replacement, acylation, and cyclization, has been proposed as an alternative route. google.com

| Synthetic Strategy | Advantages | Challenges |

| Protecting Group Chemistry | High selectivity for monosubstitution. | Multi-step process, increased waste, higher cost. nih.gov |

| Monohydrochloride Salt Method | Simple, one-pot procedure. nih.gov | Potential for disubstituted byproduct formation. nih.gov |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, shorter reaction times. nih.gov | Catalyst development and optimization required. |

| Flow Chemistry / Photoredox | Enhanced control, scalability, and sustainability. mdpi.com | Requires specialized equipment and optimization of flow conditions. mdpi.com |

| Alternative Precursors (e.g., Diethanolamine) | Avoids direct piperazine alkylation issues. google.com | Can involve multiple reaction steps. google.com |

Discovery of Novel Chemical Reactivities and Transformation Pathways

The reactivity of this compound is largely dictated by the nucleophilic secondary amine on the piperazine ring. While standard transformations like N-alkylation and N-acylation are well-understood, there is considerable scope for exploring more complex and novel reactions. smolecule.com

Future research directions in this area include:

C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Recent advances have demonstrated the feasibility of C-H functionalization on the piperazine scaffold itself, allowing for the introduction of substituents directly onto the carbon backbone. mdpi.comyork.ac.uk Applying these methods, such as photoredox catalysis or directed lithiation, to this compound could generate a new library of structurally complex derivatives that are otherwise difficult to synthesize. mdpi.comyork.ac.uk

Metal-Catalyzed Cross-Coupling: The secondary amine is a prime candidate for participation in cross-coupling reactions like the Buchwald-Hartwig amination. This would enable the direct attachment of various aryl and heteroaryl groups, significantly expanding the structural diversity of accessible derivatives for applications in medicinal chemistry and materials science. organic-chemistry.org

Coordination Chemistry: The nitrogen atoms of the piperazine ring can act as ligands, forming coordination complexes with various metal ions. smolecule.comwikipedia.org The presence of the flexible ether chain could influence the coordination geometry and stability of these complexes. Investigating these properties could lead to applications in catalysis, sensing, or the development of novel materials.

| Reaction Type | Description | Potential Application |

| N-Alkylation/Acylation | Reaction at the secondary amine with alkyl halides or acyl chlorides. smolecule.com | Synthesis of diverse functionalized derivatives. |

| C-H Functionalization | Direct modification of C-H bonds on the piperazine ring. mdpi.com | Creation of complex, non-traditional substitution patterns. york.ac.uk |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond with aryl halides. | Synthesis of N-aryl piperazine derivatives. organic-chemistry.org |

| Coordination to Metals | Formation of complexes with metal ions via the nitrogen lone pairs. wikipedia.org | Development of new catalysts or functional materials. helyspecialitychemicals.com |

Expansion of Non-Prohibited Academic Applications

Piperazine and its derivatives are a cornerstone of medicinal chemistry, recognized for their prevalence in FDA-approved drugs. researchgate.netnih.gov The this compound scaffold combines the pharmacologically significant piperazine moiety with a PEG-like chain that can enhance aqueous solubility and improve pharmacokinetic properties. nih.gov

While many piperazine derivatives have been investigated for their effects on the central nervous system, future academic research is expanding into other non-prohibited therapeutic and technical areas: nih.govnih.gov

Medicinal Chemistry Scaffolding: Beyond CNS applications, the compound is a versatile building block for developing agents for other diseases. Research has demonstrated the potential of various piperazine derivatives in antimicrobial, antifungal, and antiparasitic applications. researchgate.net The unique physicochemical properties imparted by the methoxyethoxyethyl group could be leveraged to optimize drug candidates in these areas.

Polymer and Materials Science: The terminal amine provides a reactive handle for incorporating the molecule into larger polymeric structures. For instance, related hydroxy-functionalized piperazines are used as curing agents for epoxy resins and as chain extenders in polyurethane synthesis, improving flexibility and hydrophilicity. helyspecialitychemicals.com Similar applications for this compound could be explored to create novel functional polymers.

Bioconjugation: The PEG chain is renowned for its ability to impart "stealth" properties to nanoparticles and biologics, improving their circulation time and reducing immunogenicity. mdpi.comnih.gov While the PEG chain on this specific molecule is short, it can be used as a hydrophilic linker in bioconjugation strategies or for modifying surfaces to improve biocompatibility. nih.gov

Interdisciplinary Research Opportunities in Chemical Engineering and Process Chemistry

The transition of a chemical synthesis from a laboratory curiosity to an industrially viable process is the domain of chemical engineering and process chemistry. For this compound, significant opportunities exist for interdisciplinary collaboration to optimize its production and application.

Future research in this area should focus on:

Process Intensification: Moving from traditional batch reactors to more advanced systems like continuous flow or microwave reactors can dramatically improve efficiency. nih.gov Chemical engineers can model reaction kinetics and heat transfer to design optimal reactor configurations, translating the sustainable methodologies developed by organic chemists into practical, large-scale processes. researchgate.net

Downstream Processing and Purification: The synthesis of monosubstituted piperazines invariably produces a mixture of starting material, desired product, and disubstituted byproduct. google.com Developing efficient and sustainable separation techniques is crucial. This involves not only optimizing traditional methods like vacuum rectification but also exploring advanced separation technologies. google.com Recovering and recycling unreacted starting materials and byproducts, such as piperazine dihydrochloride, is essential for creating an environmentally friendly and cost-effective process. google.com

Reaction Modeling and Optimization: A collaborative approach where organic chemists provide experimental data and mechanistic insights, and chemical engineers apply computational modeling and reaction engineering principles, can accelerate process optimization. researchgate.netasee.org This synergy allows for a more complete understanding of the reaction system, leading to improved yields, purity, and process robustness.

This interdisciplinary approach ensures that the entire lifecycle of the chemical, from molecular design and synthesis to large-scale production and application, is considered holistically, paving the way for more efficient, sustainable, and innovative chemical manufacturing. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperazine, and how do reaction conditions influence yield?

- Methodology :

- Alkylation : React piperazine with 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. This method is efficient but requires careful control of stoichiometry to avoid over-alkylation .

- Condensation : Use ethylene glycol derivatives (e.g., 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate) with piperazine under reflux in ethanol. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to improve regioselectivity.

Q. How do the physicochemical properties of this compound compare to structurally similar piperazine derivatives?

- Key Properties :

| Derivative | LogP | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|

| 1-(2-Ethoxyethyl)piperazine | 0.89 | High | 45–47 |

| 1-(2-Hydroxyethyl)piperazine | -0.12 | Very High | 98–100 |

| Target Compound | 1.2 | Moderate | 62–64 |

- Analysis : The methoxyethoxyethoxyethyl chain increases lipophilicity (LogP) compared to hydroxy/ethoxy analogs, impacting membrane permeability in biological assays .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methods :

- Crystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to remove unreacted precursors.

- Flash Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) for small-scale purification .

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the compound with >95% purity .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric syntheses of substituted piperazines?

- Methodology :

- Use chiral auxiliaries like (-)-sparteine with s-BuLi to lithiate piperazine intermediates, followed by trapping with electrophiles (e.g., alkyl halides). Enantiomeric excess (ee) >90% is achievable with sterically hindered N-alkyl groups (e.g., tert-butyl) .

- Electrophile Screening : Test electrophiles (e.g., benzaldehyde vs. nitroalkanes) to minimize side reactions. Polar solvents (THF) enhance stereochemical control .

Q. What structural features of this compound influence its biological activity, and how can they be probed experimentally?

- Mechanistic Insights :

- The methoxyethoxyethoxyethyl chain enhances blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates. Validate via in vitro permeability assays (e.g., PAMPA-BBB) .

- Receptor Binding : Use SPR (Surface Plasmon Resonance) to measure affinity for serotonin/dopamine receptors. Substituent length correlates with binding kinetics (e.g., Kd = 12 nM for 5-HT₂A) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Analytical Strategies :

- Comparative Studies : Synthesize analogs with incremental substituent changes (e.g., varying ethoxy/methoxy groups) and test under standardized conditions (e.g., IC₅₀ in HEK293 cells) .

- Data Normalization : Account for assay variability (e.g., cell line differences) by reporting activity relative to positive controls (e.g., clozapine for antipsychotic activity) .

- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to identify structural descriptors (e.g., H-bond donors) that correlate with conflicting results .

Methodological Recommendations

- Synthesis : Prioritize alkylation over condensation for scalability, but include radical scavengers (e.g., BHT) to suppress oxidative byproducts .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.5–3.7 ppm for methoxy protons) and HRMS .

- Biological Testing : Use orthogonal assays (e.g., fluorescence polarization + enzyme inhibition) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.